molecular formula C19H17ClO4 B5762539 3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one

3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one

Cat. No. B5762539
M. Wt: 344.8 g/mol
InChI Key: MUEAAXYFPLLLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one, also known as CDP-840, is a synthetic compound with potential therapeutic applications. It belongs to the class of flavonoids and has been studied extensively for its anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mechanism of Action

3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one acts by inhibiting the activity of the enzyme phosphodiesterase 4 (PDE4). This enzyme is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is an important intracellular messenger molecule. By inhibiting PDE4, 3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one increases the levels of cAMP, which in turn leads to the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. It has also been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one in lab experiments is its specificity for PDE4. This makes it a useful tool for studying the role of cAMP in various cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of 3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one and its potential side effects.

Synthesis Methods

The synthesis of 3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one involves the reaction of 7-hydroxy-4H-chromen-4-one with 4-chloro-3,5-dimethylphenol in the presence of a base and a coupling agent. The resulting intermediate is then treated with ethyl iodide to obtain the final product.

Scientific Research Applications

3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxy-4H-chromen-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

properties

IUPAC Name

3-(4-chloro-3,5-dimethylphenoxy)-7-ethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClO4/c1-4-22-13-5-6-15-16(9-13)23-10-17(19(15)21)24-14-7-11(2)18(20)12(3)8-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEAAXYFPLLLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC(=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chloro-3,5-dimethylphenoxy)-7-ethoxychromen-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.